Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
CAS No.: 158958-41-9
Cat. No.: VC21304427
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158958-41-9 |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.36 g/mol |
IUPAC Name | tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate |
Standard InChI | InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3 |
Standard InChI Key | QTKIXLPXKKSGGQ-UHFFFAOYSA-N |
SMILES | CCN(CC1CCNCC1)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(CC1CCNCC1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Identity
The compound is identified by its IUPAC name tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate, with the following key identifiers:
Property | Value |
---|---|
CAS Number | 158958-41-9 |
Molecular Formula | C₁₃H₂₆N₂O₂ |
Molecular Weight | 242.36 g/mol |
InChIKey | QTKIXLPXKKSGGQ-UHFFFAOYSA-N |
SMILES | CCN(CC1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C |
Standard InChI | InChI=1S/C13H26N2O2/c1-5-17(14(20)21-15(2,3)4)11-12-6-8-18(9-7-12)13(19)10-16/h12H,5-11H2,1-4H3 |
Structural Features
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Piperidine Ring: A six-membered nitrogen-containing heterocycle, enabling interactions with biological targets (e.g., enzymes, receptors).
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Methyl Group: Attached to the piperidine ring, influencing steric and electronic properties.
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Tert-butyl Carbamate: Provides stability and protects the amine group during synthetic steps, enhancing reactivity control.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via carbamoylation reactions. A typical method involves:
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Reactants: Piperidin-4-ylmethylamine and ethyl chloroformate.
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Reagents: Triethylamine (base) and anhydrous solvents (e.g., dichloromethane).
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Conditions: Low-temperature reactions to minimize side products.
Industrial production employs automated systems for precise control of temperature, pressure, and reactant concentrations, ensuring high yield and purity .
Chemical Reactivity and Stability
Functional Group Reactivity
Group | Reactivity |
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Carbamate | Hydrolyzes under acidic/basic conditions to form amines and carbon dioxide. |
Piperidine | Participates in nucleophilic substitution or alkylation reactions. |
Tert-butyl | Resists hydrolysis, stabilizing the molecule for intermediate use. |
Stability Profile
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Thermal Stability: Stable at room temperature but decomposes at elevated temperatures (>150°C).
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Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethyl acetate).
Applications in Research and Industry
Medicinal Chemistry
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Drug Intermediates: Serves as a protected amine precursor in peptide synthesis or drug candidate development.
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Target Modification: The piperidine ring can be functionalized to enhance binding affinity for enzymes or receptors .
Materials Science
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Polymer Synthesis: The carbamate group enables cross-linking in polymer production, creating durable materials.
Comparative Analysis with Similar Compounds
Research Gaps and Future Directions
Unexplored Applications
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Catalysis: Potential use as a ligand in asymmetric catalysis.
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Prodrug Design: The carbamate group could be cleaved in vivo to release active amines.
Methodological Challenges
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Scalability: Optimizing continuous-flow synthesis for industrial-scale production.
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Selectivity: Enhancing regioselectivity in functionalization reactions.
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